molecular formula C11H11IO3 B7975334 2-(Cyclopropylmethoxy)-5-iodobenzoic acid

2-(Cyclopropylmethoxy)-5-iodobenzoic acid

Cat. No.: B7975334
M. Wt: 318.11 g/mol
InChI Key: UCQVXBSUNLBZQP-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-iodobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Introduction of Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.

    Iodination: The iodination of the benzene ring is achieved using iodine and an oxidizing agent such as iodic acid or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions include substituted benzoic acids, quinones, hydro derivatives, and biaryl compounds.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-iodobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group and iodine atom contribute to its reactivity and binding affinity. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid: Similar structure with difluoromethoxy group instead of iodine.

    2-(Cyclopropylmethoxy)-4-chlorobenzoic Acid: Chlorine atom instead of iodine.

    2-(Cyclopropylmethoxy)-5-bromobenzoic Acid: Bromine atom instead of iodine.

Uniqueness

2-(Cyclopropylmethoxy)-5-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential for radiolabeling in medical applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQVXBSUNLBZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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